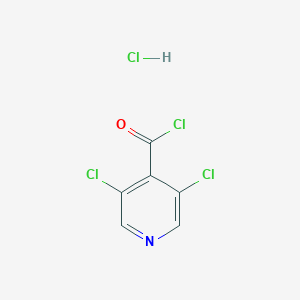

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C6H2Cl3NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in various chemical reactions and as an intermediate in the synthesis of other chemical substances .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with thionyl chloride (SOCl2) under reflux conditions to produce the carbonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Phosphorus Pentachloride (PCl5): Another chlorinating agent.

Amines and Alcohols: Used in substitution reactions to replace chlorine atoms.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.

科学的研究の応用

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: Used in the development of biologically active molecules and pharmaceuticals.

Medicine: Involved in the synthesis of drugs and therapeutic agents.

Industry: Used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride involves its reactivity as a chlorinating agent. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the synthesis of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

類似化合物との比較

Similar Compounds

2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.

3-Chloropyridine: Another chlorinated pyridine derivative with similar applications.

4-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to other chloropyridine derivatives .

生物活性

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is a chlorinated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. This compound exhibits notable biological activity, influencing various biochemical pathways and cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H2Cl3NO·HCl

- Functional Groups : Chlorinated pyridine and carbonyl chloride

- Physical State : Typically encountered as a hydrochloride salt.

Enzyme Interaction

3,5-Dichloropyridine-4-carbonyl chloride interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either activation or inhibition of enzymatic activity, significantly impacting metabolic pathways.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For instance, it can influence oxidative stress responses and apoptosis by altering the expression of related genes. This modulation may promote or inhibit cell death depending on the cellular context.

Antiproliferative Effects

Research indicates that derivatives of this compound can exhibit antiproliferative properties against various cancer cell lines. For example, studies have demonstrated that certain analogs can inhibit the proliferation of lymphoma cells by targeting specific regulatory proteins involved in cell cycle control .

Cholinesterase Inhibition

There is emerging evidence suggesting that compounds related to 3,5-dichloropyridine derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating Alzheimer's disease. Inhibition of these enzymes can increase acetylcholine availability in the synaptic cleft, potentially improving cholinergic transmission .

Case Studies and Experimental Data

- Antiproliferative Activity : A study reported that specific derivatives of 3,5-dichloropyridine showed significant growth inhibition in SU-DHL-4 and OCI-Ly1 cell lines with DC50 values indicating potent activity .

- Cholinesterase Inhibition : A review highlighted the importance of dual AChE and BChE inhibition in managing Alzheimer's disease symptoms. The structural similarities between 3,5-dichloropyridine derivatives and known inhibitors suggest potential therapeutic applications in this area .

- Biochemical Pathways : The compound has been noted to influence pathways involved in cellular respiration due to its role as an intermediate in synthesizing niacin and niacinamide.

Data Tables

特性

IUPAC Name |

3,5-dichloropyridine-4-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO.ClH/c7-3-1-10-2-4(8)5(3)6(9)11;/h1-2H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBJHQJCHJQMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。